Isobutyldimethoxymethylsilane
Overview
Description
Synthesis Analysis
The synthesis of copolymers involving isobutene is detailed in the first paper, where a novel protic carbocationic initiator is used. This initiator is the 1:2 adduct of n-octadecanoic (stearic) acid and B(C6F5)3, which facilitates the formation of ultrahigh molecular weight copolymers of isobutene and 2,3-dimethyl-1,3-butadiene. The process achieves high conversions to gel-free, low-polydispersity materials, indicating the efficiency of the initiator .
Molecular Structure Analysis
The molecular structure of the copolymers produced from isobutene and 2,3-dimethyl-1,3-butadiene is analyzed using complete 1H and 13C{1H} NMR assignments. The 1,3-diene is incorporated in a 1,4-trans manner within the copolymer, which is a significant finding as it provides insight into the molecular architecture of these materials .
Chemical Reactions Analysis
The polymerization of isobutene and the copolymerization with isoprene are initiated by a metallocene derivative, as discussed in the second paper. The process exhibits characteristics of a carbocationic mechanism, with molecular weights increasing with decreasing temperature and the presence of vinylidene end groups. The initiation likely occurs via η1-coordination of a molecule of monomer to the cationic species [Cp*TiMe2]+, while propagation and chain transfer proceed similarly to conventional Lewis acid initiators .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers derived from isobutene are influenced by the polymerization process. The copolymers described in the first paper have weight-average molecular weights well in excess of 3 × 10^6, which is indicative of their ultrahigh molecular weight nature. The low polydispersity of these materials suggests a controlled polymerization process, leading to polymers with more uniform molecular weights . The second paper indicates that the polymerization process is sensitive to the presence of proton traps like 2,6-di-tert-butylpyridine, which can coordinate to the titanium cation and inhibit activation of the monomer, thus affecting the polymerization .
Scientific Research Applications
Polyethylene Surface Modification : Isobutyldimethoxymethylsilane is used in modifying polyethylene surfaces to enhance antiadhesive and antibacterial characteristics, particularly in medical and water industry applications. This modification process involves a two-step process, including plasma activation followed by treatment with organosilanes like isobutyldimethoxymethylsilane, which results in improved surface characteristics against bacterial attachment and biofilm formation (Kręgiel & Niedzielska, 2014).
Aging Properties in Marine Concrete : Isobutyldimethoxymethylsilane coatings are investigated for their aging properties when applied to marine concrete. The study focuses on the impact of thermal and ultraviolet aging on the water absorption and overall performance of the silicone coating in marine environments. This research highlights the importance of understanding the durability and long-term effectiveness of such coatings in harsh marine conditions (Xu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
dimethoxy-methyl-(2-methylpropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si/c1-7(2)6-10(5,8-3)9-4/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESRADRPFMUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939660 | |
Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyldimethoxymethylsilane | |
CAS RN |
18293-82-8 | |
Record name | Dimethoxymethyl(2-methylpropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18293-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyldimethoxymethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxy(methyl)(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyldimethoxymethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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